molecular formula C12H9BrN2O B12966102 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone

2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone

Katalognummer: B12966102
Molekulargewicht: 277.12 g/mol
InChI-Schlüssel: NSGWKLADZCNJFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone is a chemical compound that features a bromine atom, a pyrimidinyl group, and a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 4-(pyrimidin-2-yl)phenyl ethanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Oxidized products like carboxylic acids.
  • Reduced products like alcohols.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone involves its interaction with biological targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidinyl group can enhance binding affinity through hydrogen bonding and π-π interactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone is unique due to the presence of the pyrimidinyl group, which enhances its specificity and binding affinity in biological systems. This makes it a valuable compound in medicinal chemistry and biochemical research .

Eigenschaften

Molekularformel

C12H9BrN2O

Molekulargewicht

277.12 g/mol

IUPAC-Name

2-bromo-1-(4-pyrimidin-2-ylphenyl)ethanone

InChI

InChI=1S/C12H9BrN2O/c13-8-11(16)9-2-4-10(5-3-9)12-14-6-1-7-15-12/h1-7H,8H2

InChI-Schlüssel

NSGWKLADZCNJFM-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.